
3-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide
Overview
Description
3-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide is a chemical compound that features a pyrazole ring substituted with a bromine atom and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide typically involves the reaction of 4-bromo-1H-pyrazole with N-methylpropanamide under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the N-methylpropanamide, followed by the addition of 4-bromo-1H-pyrazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include oxidized forms of the pyrazole ring.
Reduction: Products include reduced forms of the pyrazole ring.
Scientific Research Applications
3-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide.
3-(4-Bromo-1H-pyrazol-1-yl)methyl]aniline: Another compound with a similar pyrazole ring structure.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the N-methylpropanamide group, which imparts distinct chemical and biological properties compared to other similar compounds .
Biological Activity
3-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. Its unique structure, featuring a brominated pyrazole ring, contributes to its reactivity and interaction with various biological targets.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 247.09 g/mol. The presence of the bromine atom enhances its biological activity compared to other halogenated analogs.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors, which can lead to modulation of cellular signaling pathways. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in inflammatory responses and cancer progression.
- Receptor Binding : It interacts with various receptors, including androgen receptors, which play a crucial role in the development and progression of prostate cancer .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds in the pyrazole series have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In preclinical studies, it has shown promising results against various cancer cell lines, including prostate cancer models. The mechanism involves degradation of the androgen receptor (AR), which is crucial for the proliferation of AR-dependent cancers .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- In Vitro Studies : A study reported that compounds similar to this compound exhibited significant inhibition of cell proliferation in prostate cancer cell lines with IC50 values ranging from 2.30 to 5.18 µM .
- In Vivo Studies : In animal models, the compound demonstrated notable anti-inflammatory effects, comparable to standard treatments, indicating its potential for therapeutic applications .
- Structure-Activity Relationship (SAR) : Research has shown that modifications on the pyrazole ring can enhance biological activity. For example, substituents on the 4-position significantly affect the potency against androgen receptors and other targets .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-N-methylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c1-9-7(12)2-3-11-5-6(8)4-10-11/h4-5H,2-3H2,1H3,(H,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMDCZJFDIHYRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN1C=C(C=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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